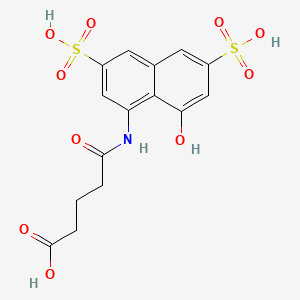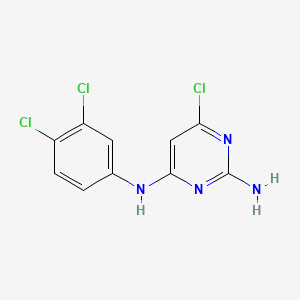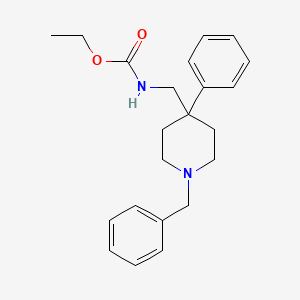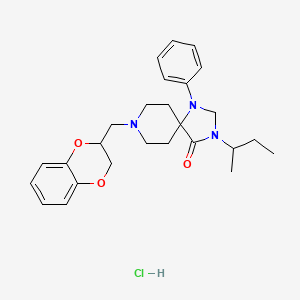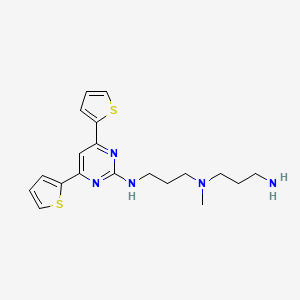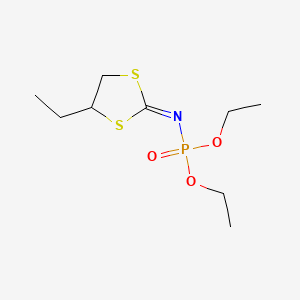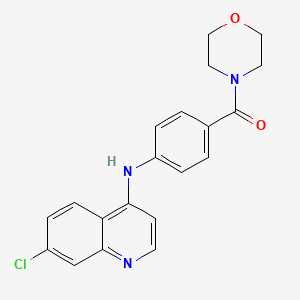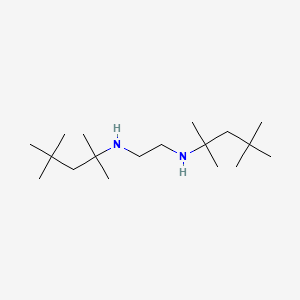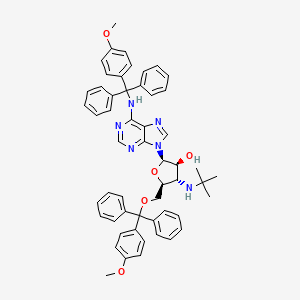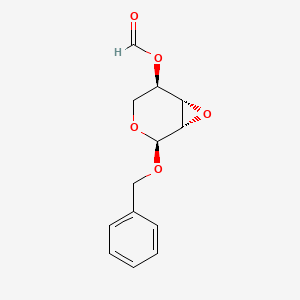
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a lyxopyranoside moiety, which is a six-membered ring form of the sugar lyxose, and a phenylmethyl group attached to the 2,3-anhydro formate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying glycosidic bonds and carbohydrate chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form glycosidic bonds and participate in various biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in carbohydrate metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-anhydro-beta-L-lyxopyranoside
- Methyl 3,4-anhydro-beta-L-arabinopyranoside
- Methyl alpha-D-glucopyranoside
Uniqueness
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is unique due to its specific structural features, including the 2,3-anhydro formate and the phenylmethyl group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
108292-99-5 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
[(1S,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] formate |
InChI |
InChI=1S/C13H14O5/c14-8-17-10-7-16-13(12-11(10)18-12)15-6-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
VYHBCBRJKYYXGH-VOAKCMCISA-N |
Isomerische SMILES |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OC=O |
Kanonische SMILES |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




